4-(Hydrazinesulfonyl)benzoic acid

Descripción general

Descripción

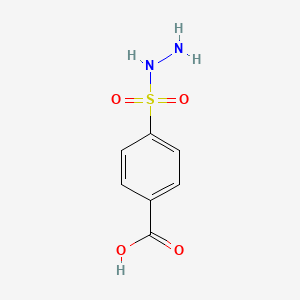

4-(Hydrazinesulfonyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a hydrazinesulfonyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydrazinesulfonyl)benzoic acid typically involves the reaction of 4-sulfamoylbenzoic acid with hydrazine. The reaction is usually carried out in an aqueous medium under reflux conditions. The process can be summarized as follows:

Starting Material: 4-sulfamoylbenzoic acid.

Reagent: Hydrazine hydrate.

Reaction Conditions: Reflux in water for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Condensation Reactions for Hydrazone Formation

The hydrazine moiety enables condensation with carbonyl compounds to form hydrazones or hydrazone-Schiff bases:

-

Mechanochemistry : Solid-state melt reactions with aldehydes (e.g., 2,3-dihydroxybenzaldehyde) yield crystalline hydrazones .

-

Vapour-Mediated Modifications : Post-synthetic exposure to pyridinecarbaldehyde vapors generates hydrazone-Schiff bases (e.g., 4a-3py , 4b-4py ) with retained crystallinity .

Example Reaction :

Complexation with Transition Metals

The sulfonyl and carboxylic acid groups facilitate chelation with metal ions, enhancing applications in catalysis or medicinal chemistry:

-

Ligand Behavior : Acts as a bidentate ligand, forming complexes with Cu(II), Fe(III), and Zn(II) .

-

Antimicrobial Activity : Hydrazone-metal complexes exhibit enhanced activity against S. aureus and E. coli (MIC = 32–64 μg/ml) .

Table 2: Antibacterial activity of derivatives

| Compound | MIC (μg/ml) | Bacterial Strains |

|---|---|---|

| 35 | 64 | S. aureus, B. subtilis, E. coli |

| 37 | 32 | P. aeruginosa |

Oxidative and Reductive Pathways

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 4-(hydrazinesulfonyl)benzoic acid exhibit significant antimicrobial properties. For instance, compounds synthesized from this acid have shown efficacy against drug-resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii. Studies report minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL, demonstrating potent growth inhibition and biofilm eradication capabilities . The mode of action is believed to involve disruption of bacterial cell membranes, which is crucial for developing new antibiotics .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS tests. These studies suggest that the compound possesses moderate antioxidant activity, which may contribute to its therapeutic potential in preventing oxidative stress-related diseases .

Anti-Cancer Potential

Emerging evidence suggests that hydrazine derivatives can act as anti-cancer agents. Some studies have indicated that this compound derivatives can inhibit cancer cell proliferation, although further research is needed to elucidate the mechanisms involved .

Agricultural Applications

Fungicidal Activity

The compound has shown promise as a fungicide against phytopathogenic fungi. Research highlights its effectiveness in inhibiting the growth of species such as Botrytis cinerea and Sclerotinia sclerotiorum, which are significant agricultural pests. The antifungal activity is attributed to the structural properties of the hydrazine moiety, making it a candidate for crop protection strategies .

Laccase Inhibition

Hydrazine derivatives have been identified as potent laccase inhibitors, which are crucial for managing fungal infections in crops. The inhibition of laccase activity can disrupt fungal metabolism and growth, providing an innovative approach to disease management in agricultural settings .

Material Science

Synthesis of Functional Materials

this compound has been utilized in the synthesis of multi-substituted dihydropyrano[2,3-c]pyrazole derivatives. These materials exhibit diverse functionalities and are applicable in various fields, including pharmaceuticals and agrochemicals. The synthesis involves a four-component reaction that yields compounds with good to excellent yields under ultrasound irradiation conditions .

Nanomaterials Development

Recent advancements have seen the incorporation of this compound in the development of nanocarriers for drug delivery systems. For example, folic acid-conjugated magnetic ordered mesoporous carbon nanospheres have been designed for targeted delivery of chemotherapeutics like doxorubicin, enhancing therapeutic efficacy while minimizing side effects .

Comprehensive Data Table

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated a series of hydrazine derivatives derived from this compound against various bacterial strains. Results demonstrated significant bactericidal activity with low MIC values, highlighting the compound's potential as a lead structure for new antibiotics .

- Fungicide Development : In agricultural research, this compound was tested for its ability to inhibit key phytopathogenic fungi. The findings indicated robust antifungal activity, suggesting its application in developing eco-friendly fungicides for crop protection .

- Nanocarrier Research : A study focused on creating folic acid-conjugated magnetic mesoporous carbon nanospheres using this compound as a precursor. This innovative approach aimed at improving drug delivery mechanisms for cancer therapies showed promising results in vitro and warrants further exploration in vivo .

Mecanismo De Acción

The mechanism of action of 4-(Hydrazinesulfonyl)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

4-Sulfamoylbenzoic acid: Similar structure but lacks the hydrazine group.

4-Hydroxybenzoic acid: Similar benzoic acid core but with a hydroxyl group instead of a hydrazinesulfonyl group.

4-Aminobenzoic acid: Contains an amino group instead of a hydrazinesulfonyl group.

Uniqueness

4-(Hydrazinesulfonyl)benzoic acid is unique due to the presence of both the hydrazine and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Actividad Biológica

4-(Hydrazinesulfonyl)benzoic acid (CAS No. 6391-97-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.

Chemical Structure and Properties

This compound features a hydrazine sulfonamide functional group attached to a benzoic acid moiety. Its chemical structure can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, influencing multiple biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with neurotransmitter systems.

Target Enzymes:

- Soluble Epoxide Hydrolase (sEH): Studies indicate that derivatives of this compound can inhibit sEH, which is involved in the metabolism of epoxyeicosatrienoic acids (EETs), thereby affecting vascular inflammation and pain responses .

- Laccase Inhibition: Research has shown that hydrazine derivatives can inhibit laccase, an enzyme implicated in plant pathogen resistance, suggesting potential applications in agriculture .

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, demonstrating its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

A series of studies have assessed the antimicrobial properties of hydrazine derivatives, including this compound. The following table summarizes key findings from these studies:

| Compound | Microbial Target | Activity (MIC µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | ||

| Candida albicans | 16 | ||

| Fusarium oxysporum | 8 |

These results indicate that the compound exhibits moderate to strong activity against various microbial strains, suggesting its potential as a therapeutic agent.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can reduce inflammation markers in cell cultures. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

-

Inhibition of sEH:

A study synthesized various hydrazide derivatives based on benzoic acid and evaluated their sEH inhibitory activity. Among them, compounds similar to this compound showed significant inhibition rates, with some achieving over 70% inhibition at low concentrations . -

Antifungal Activity:

Another study focused on the antifungal properties of hydrazine derivatives against plant pathogens. Results indicated that certain derivatives had a high percentage of growth inhibition against Botrytis cinerea and C. unicolor, highlighting their potential use in agricultural applications .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests favorable absorption characteristics; however, detailed studies are required to fully understand its bioavailability and metabolism. Toxicity assessments indicate that while some derivatives exhibit moderate toxicity, they are generally safer compared to traditional antifungal agents .

Propiedades

IUPAC Name |

4-(hydrazinesulfonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c8-9-14(12,13)6-3-1-5(2-4-6)7(10)11/h1-4,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQXMMLQFVXPGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294238 | |

| Record name | 4-(hydrazinesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6391-97-5 | |

| Record name | Benzoic acid, 4-(hydrazinosulfonyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(hydrazinesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.